Eritromicina-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

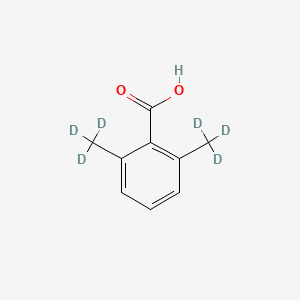

Erythromycin-d6, also known as Erythromycin-d6, is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 740.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Erythromycin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Contrarrestar las heridas crónicas infectadas

La eritromicina se ha utilizado en el diseño y producción de nanodroplets de quitosano cargadas con eritromicina (Ery-NDs) para contrarrestar las heridas crónicas infectadas causadas por Streptococcus pyogenes {svg_1}. Estas nanodroplets pueden aumentar la eficacia antimicrobiana y reducir los efectos adversos {svg_2}. Las Ery-NDs se caracterizaron por parámetros fisicoquímicos, cinética de liberación de fármacos y se probaron para la biocompatibilidad con los queratinocitos humanos y para sus propiedades antibacterianas {svg_3}.

Enmienda del suelo

El residuo de fermentación de eritromicina (EFR) después de la secado por pulverización podría reutilizarse como enmienda del suelo {svg_4}. Se han estudiado los efectos del EFR secado por pulverización sobre los genes de resistencia a los antibióticos (ARG), el ciclo del nitrógeno y la estructura de la comunidad microbiana en el suelo {svg_5}. El estudio encontró que la adición de 1.0% de EFR secado por pulverización dio como resultado la eliminación rápida de la eritromicina residual con una vida media de 22.2 días {svg_6}.

Influencia en la biodiversidad de los microorganismos

La eritromicina, un antibiótico macrólido, podría cambiar la actividad catabólica de toda la comunidad microbiana del suelo al influir en la biodiversidad de los microorganismos {svg_7}.

Mecanismo De Acción

Target of Action

Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .

Biochemical Pathways

The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .

Result of Action

The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .

Análisis Bioquímico

Biochemical Properties

Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .

Cellular Effects

Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .

Molecular Mechanism

The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .

Metabolic Pathways

Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile

Transport and Distribution

Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin-d6 involves the modification of the erythromycin molecule by replacing six hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Erythromycin", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the erythromycin molecule using a suitable protecting group", "Deuteration of the protected erythromycin molecule using deuterated reagents and solvents", "Removal of the protecting groups to obtain Erythromycin-d6" ] } | |

Número CAS |

959119-25-6 |

Fórmula molecular |

C37H67NO13 |

Peso molecular |

740.0 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |

Clave InChI |

ULGZDMOVFRHVEP-MECBHOFCSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Sinónimos |

E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)